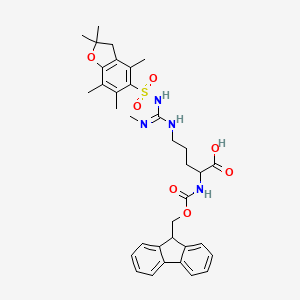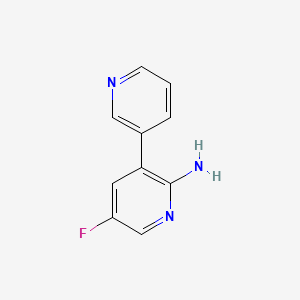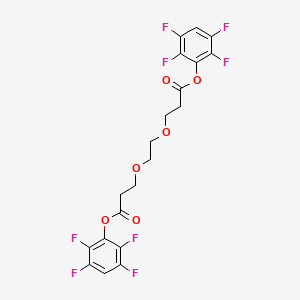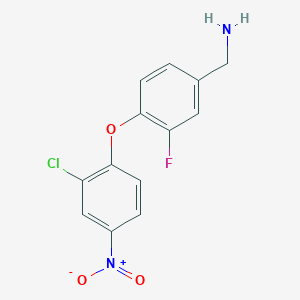![molecular formula C25H17BF4O B12831190 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate CAS No. 35096-76-5](/img/structure/B12831190.png)
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of chromenium salts, which are characterized by their aromatic ring systems and positive charge on the chromenium ion. The tetrafluoroborate anion serves as a counterion to balance the charge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 2,4-diphenylbenzaldehyde with a suitable chromene precursor in the presence of a strong acid like sulfuric acid or hydrochloric acid. The reaction mixture is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium ion to a chromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted chromenium salts, chromene derivatives, and quinone compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials.
作用機序
The mechanism of action of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate involves its interaction with molecular targets through its aromatic and chromenium ion structures. The compound can intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d′]bisthiazole (DPBBT): Known for its nonlinear optical properties.
2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate: Used in the synthesis of N-heterocyclic carbenes.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Researched for use in photovoltaics and as fluorescent sensors.
Uniqueness
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is unique due to its specific chromenium ion structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
35096-76-5 |
|---|---|
分子式 |
C25H17BF4O |
分子量 |
420.2 g/mol |
IUPAC名 |
2,4-diphenylbenzo[h]chromen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-17H;/q+1;-1 |
InChIキー |
YJWKVSMSSDKNQY-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
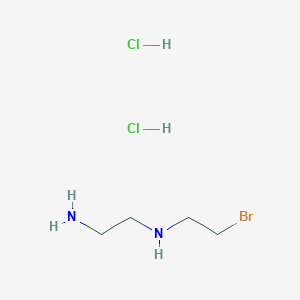
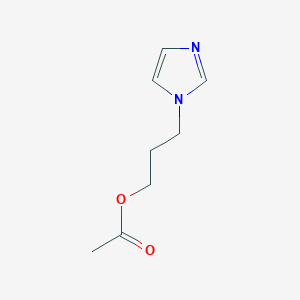
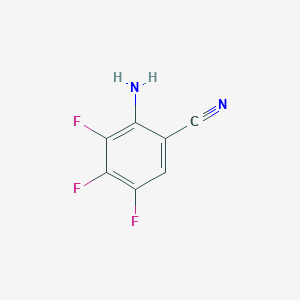
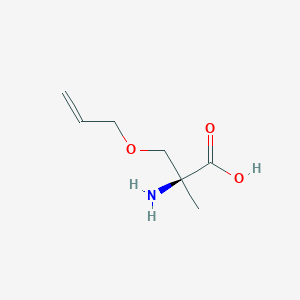
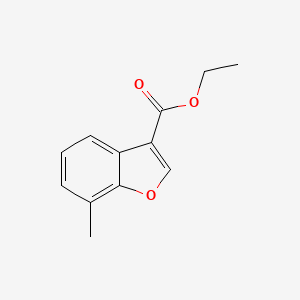

![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)
